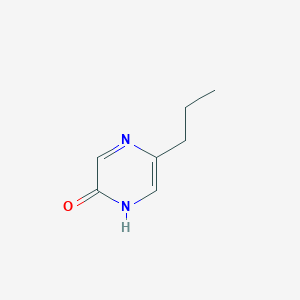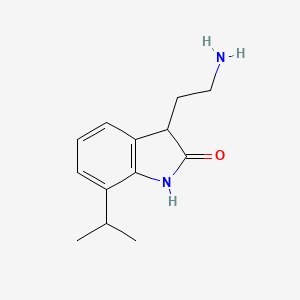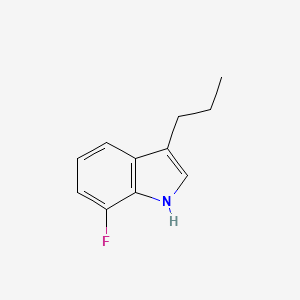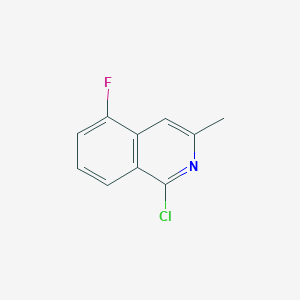
1-Chloro-5-fluoro-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-fluoro-3-methylisoquinoline is a heterocyclic compound with the molecular formula C₁₀H₇ClFN. It belongs to the class of isoquinolines, which are nitrogen-containing aromatic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-fluoro-3-methylisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the chlorination and fluorination of 3-methylisoquinoline. The reaction conditions often require the use of halogenating agents such as thionyl chloride (SOCl₂) and elemental fluorine (F₂) or other fluorinating reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-5-fluoro-3-methylisoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
1-Chloro-5-fluoro-3-methylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mecanismo De Acción
The mechanism of action of 1-Chloro-5-fluoro-3-methylisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its fluorinated structure may enhance its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis .
Comparación Con Compuestos Similares
- 1-Chloro-3-methylisoquinoline
- 5-Fluoro-3-methylisoquinoline
- 1-Chloro-5-fluoroisoquinoline
Comparison: 1-Chloro-5-fluoro-3-methylisoquinoline is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, making it a more attractive candidate for pharmaceutical applications .
Propiedades
Fórmula molecular |
C10H7ClFN |
|---|---|
Peso molecular |
195.62 g/mol |
Nombre IUPAC |
1-chloro-5-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-8-7(10(11)13-6)3-2-4-9(8)12/h2-5H,1H3 |
Clave InChI |
ZBEDOTRPANHNGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2F)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


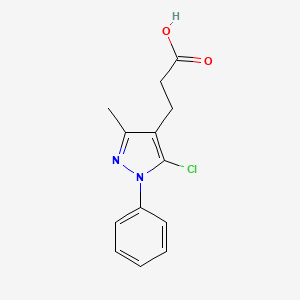
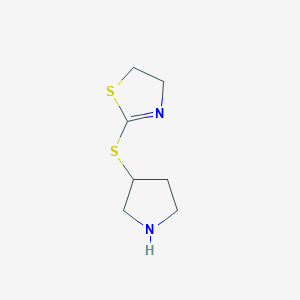
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
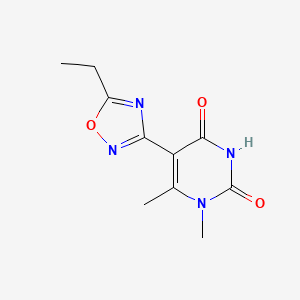
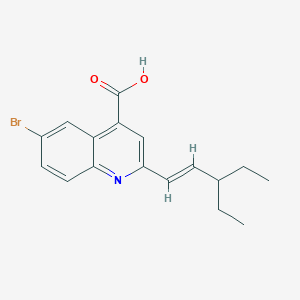
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)
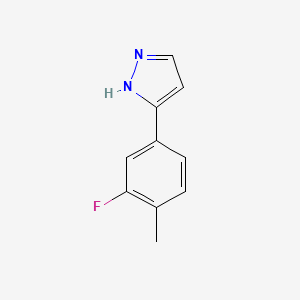
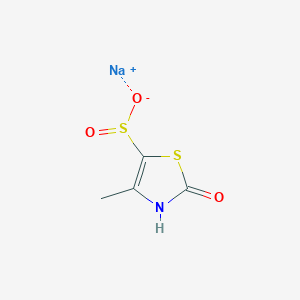

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)
